6-amino-3-phenyl-2H-chromen-2-one

Catalog No.
S5560214
CAS No.
M.F
C15H11NO2
M. Wt
237.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-amino-3-phenyl-2H-chromen-2-one

Product Name

6-amino-3-phenyl-2H-chromen-2-one

IUPAC Name

6-amino-3-phenylchromen-2-one

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

InChI

InChI=1S/C15H11NO2/c16-12-6-7-14-11(8-12)9-13(15(17)18-14)10-4-2-1-3-5-10/h1-9H,16H2

InChI Key

DBJLSIHJOKRHGR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC3=C(C=CC(=C3)N)OC2=O

solubility

19.3 [ug/mL]

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=CC(=C3)N)OC2=O

The exact mass of the compound 6-amino-3-phenyl-2H-chromen-2-one is 237.078978594 g/mol and the complexity rating of the compound is 358. The solubility of this chemical has been described as 19.3 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-amino-3-phenyl-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins, characterized by a chromene backbone with an amino group at the 6-position and a phenyl group at the 3-position. This compound exhibits a yellow crystalline appearance and is notable for its diverse chemical properties and biological activities. Coumarins are known for their wide range of applications in medicinal chemistry, including anti-inflammatory, antimicrobial, and anticancer activities.

The chemical behavior of 6-amino-3-phenyl-2H-chromen-2-one encompasses various reactions typical of coumarin derivatives:

  • Reduction Reactions: The nitro derivative can be reduced to yield 6-amino-2H-chromen-2-one using iron powder in an acidic medium, typically ethanol and water .
  • Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, allowing the introduction of various substituents at the aromatic ring.
  • Cyclization Reactions: Under acidic conditions, this compound can undergo cyclization to form more complex heterocyclic structures .

6-amino-3-phenyl-2H-chromen-2-one has been studied for its potential biological activities:

  • Antimicrobial Activity: Several studies have demonstrated that coumarin derivatives exhibit significant antimicrobial properties against various bacterial strains.
  • Anticancer Activity: Research indicates that this compound may possess cytotoxic effects against certain cancer cell lines, potentially through mechanisms involving apoptosis induction .
  • Anti-inflammatory Properties: It has been shown to inhibit inflammatory pathways, making it a candidate for further investigation in inflammatory disease treatments.

The synthesis of 6-amino-3-phenyl-2H-chromen-2-one typically involves several steps:

  • Starting Material: The synthesis often begins with 6-nitro-2H-chromen-2-one.
  • Reduction Process: The nitro group is reduced to an amino group using iron powder and ammonium chloride in ethanol and water at elevated temperatures (80 °C) for several hours .
  • Purification: The resulting product is purified through column chromatography to yield the desired compound in high purity.

The applications of 6-amino-3-phenyl-2H-chromen-2-one are diverse:

  • Pharmaceuticals: Due to its biological activities, it is explored as a lead compound in drug development for treating infections and cancers.
  • Fluorescent Dyes: Its structural properties allow it to be used in developing fluorescent materials for imaging applications.
  • Agricultural Chemicals: It may also find use as a pesticide or herbicide due to its antimicrobial properties.

Interaction studies involving 6-amino-3-phenyl-2H-chromen-2-one focus primarily on its binding affinity with biological targets such as enzymes and receptors. These studies often employ techniques like molecular docking and spectroscopic methods to elucidate the interactions at a molecular level. For example, coumarin derivatives have been shown to interact with DNA and proteins, influencing their functions .

Several compounds share structural similarities with 6-amino-3-phenyl-2H-chromen-2-one, including:

Compound NameStructure DescriptionNotable Activities
6-Amino-2H-chromen-2-oneSimilar structure without phenyl substitutionAntimicrobial and anticancer activity
7-HydroxycoumarinHydroxyl group at position 7Anticoagulant properties
4-MethylcoumarinMethyl substitution at position 4Antioxidant activity
CoumarinParent structure without substitutionsGeneral fluorescence

Uniqueness of 6-amino-3-phenyl-2H-chromen-2-one

What sets 6-amino-3-phenyl-2H-chromen-2-one apart from these similar compounds is its specific combination of functional groups that confer unique biological activities, particularly its pronounced anticancer effects and potential applications in fluorescent imaging. Additionally, the presence of both an amino group and a phenyl ring enhances its reactivity and versatility in synthetic chemistry compared to other coumarins.

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

237.078978594 g/mol

Monoisotopic Mass

237.078978594 g/mol

Heavy Atom Count

18

Dates

Last modified: 04-15-2024

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